N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride
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Overview
Description
N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3-Piperidinyl)ethanesulfonamide: A closely related compound with similar structural features.
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride: Another derivative with a methyl group attached to the nitrogen atom
Uniqueness
N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the ethanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H19ClN2O2S |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-7-8-4-3-5-9-6-8;/h8-10H,2-7H2,1H3;1H |
InChI Key |
WFEIEVIXMOVULV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1CCCNC1.Cl |
Origin of Product |
United States |
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